molecular formula C19H20O4 B015500 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 145551-14-0

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B015500
CAS RN: 145551-14-0
M. Wt: 312.4 g/mol
InChI Key: OHBFHJOQNCVEOU-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate (2-PE-3-DMPP) is a naturally occurring compound found in some plant species, including the bark of the African tree, Combretum caffrum. It is a member of the phenylethyl ester family and has been studied for its potential pharmacological applications. 2-PE-3-DMPP has been found to possess antioxidant, anti-inflammatory, and antifungal properties, as well as being a potential inhibitor of human cytochrome P450 enzymes.

Scientific Research Applications

Chemical and Bioactivity Diversity

One pertinent study reviews the chemical specificity, diversity, and structure-activity relationship of 2-(2-Phenylethyl)chromones, highlighting their diverse biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These findings suggest potential applications for 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate in developing new therapeutics or materials with enhanced bioactive properties (Yu et al., 2022).

Polyhydroxyalkanoates (PHAs) and Biomedical Applications

Research on polyhydroxyalkanoates (PHAs) offers insights into biocompatible materials for medical applications, such as surgical sutures and drug delivery systems. The synthesis properties of PHAs, controlled through various methods, highlight the adaptability and potential for engineering materials with specific properties for targeted applications, possibly including derivatives of this compound for biomedicine (Grigore et al., 2019).

Amyloid Imaging in Alzheimer's Disease

In the context of Alzheimer's disease, research on amyloid imaging ligands provides a framework for the potential diagnostic use of compounds like this compound. Studies demonstrate the development of specific ligands for measuring amyloid in vivo, suggesting that chemical derivatives could serve as novel imaging agents or therapeutics in neurodegenerative diseases (Nordberg, 2007).

Organic Solar Cells

Research on charge transport and recombination in organic solar cells, particularly those involving poly(3-hexylthiophene) and fullerene derivatives, indicates the relevance of molecular engineering for optimizing solar cell efficiency. This suggests that derivatives of this compound could be explored for their photovoltaic properties or as components in organic electronics (Pivrikas et al., 2007).

properties

IUPAC Name

2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBFHJOQNCVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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